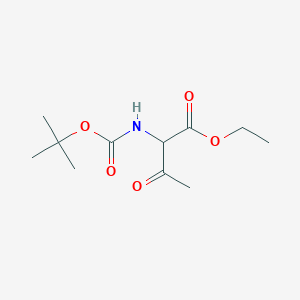

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is an organic compound commonly used in synthetic organic chemistry. It is a derivative of amino acids and is often utilized as a building block in the synthesis of more complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.

Reduction: The keto group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Various nucleophiles such as amines or alcohols.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Hydrolysis: Removal of the Boc group results in the formation of the free amine.

Substitution: Formation of substituted esters or amides.

Reduction: Formation of the corresponding alcohol.

Applications De Recherche Scientifique

Intermediate in Organic Synthesis

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly beneficial in the production of amino acid derivatives and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions while preserving the amine functionality, making it an essential building block in synthetic pathways.

Chiral Compound Preparation

The compound is instrumental in the enantioselective synthesis of chiral building blocks. For instance, researchers have successfully synthesized (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate, which is valuable for constructing chiral compounds used in pharmaceuticals and agrochemicals. This enantioselectivity is crucial for developing drugs with specific biological activities, as different enantiomers can exhibit significantly different effects.

Case Study: Enantioselective Synthesis

A notable study demonstrated the use of this compound as a precursor for synthesizing various hydroxylamines and amino acid analogs through a scalable, organomediated addition reaction. This method showcased high yields and enantiomeric excess, emphasizing the compound's utility in producing enantiopure substances .

Bioorganic Chemistry and Nucleic Acid Modification

In bioorganic chemistry, this compound is utilized in synthesizing nucleic acid analogs. For example, it has been employed to produce intermediates for peptide nucleic acids (PNA), which are crucial for genetic research and therapeutic applications due to their ability to bind DNA and RNA with high specificity.

Mécanisme D'action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Another Boc-protected amino acid derivative with similar applications.

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate: A methyl ester analog with similar reactivity.

Uniqueness

This compound is unique due to its specific structure, which allows for selective reactions at the keto and ester functionalities. Its use of the Boc protecting group provides stability under various reaction conditions, making it a versatile intermediate in organic synthesis .

Activité Biologique

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate, also known as Ethyl 2-(Boc-amino)-3-oxobutanoate, is a compound with potential implications in medicinal chemistry, particularly in the development of anticancer agents. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₁H₁₉N O₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 178200-66-3

Synthesis Overview

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amines with ethyl trans-4-oxo-2-butenoate. This process has been optimized for enantioselectivity and scalability, making it a valuable intermediate in organic synthesis . The synthetic route often includes the use of chiral catalysts to enhance yield and selectivity .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7, SK-BR-3, and MDA-MB-231 (breast cancer); MCF-10A (non-malignant control).

- Findings : Compounds derived from this scaffold exhibited significant growth inhibition in breast cancer cell lines, with some showing comparable efficacy to established treatments like tamoxifen and olaparib .

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| This compound | MCF-7 | Not specified | Less potent than lead compounds |

| Tert-butyl esters of L-γ-methyleneglutamic acid amides | MDA-MB-231 | Not specified | Comparable to tamoxifen |

The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized to involve modulation of metabolic pathways associated with cancer cell proliferation. The presence of the Boc group may enhance membrane permeability, facilitating better cellular uptake and bioavailability .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that compounds based on this structure could inhibit the proliferation of breast cancer cells while showing minimal toxicity to non-malignant cells. This selectivity is crucial for developing safer therapeutic options .

- Pharmacokinetics : Pharmacokinetic studies indicated that certain derivatives maintained stability in biological systems, suggesting a favorable profile for further development as therapeutic agents .

- Toxicity Assessments : Preliminary toxicity studies on healthy mice showed a favorable safety profile for selected compounds, indicating their potential for further clinical evaluation .

Propriétés

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUBCKVPNJDKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.